2,4-ジクロロ-6-イソプロピルアミノ-1,3,5-トリアジン

概要

説明

2,4-Dichloro-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 g/mol . It is a white solid with a melting point of 45°C and a boiling point of approximately 359.8°C . This compound is soluble in organic solvents such as chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

科学的研究の応用

Herbicidal Applications

Mechanism of Action:

2,4-Dichloro-6-isopropylamino-1,3,5-triazine acts primarily as a selective herbicide. It disrupts the photosynthetic process in target plants by inhibiting photosystem II, leading to the accumulation of reactive oxygen species and subsequent cell death. This mechanism makes it effective against a range of broadleaf weeds while being less harmful to cereal crops like corn and sorghum .

Usage in Agriculture:

Propazine is widely employed in agricultural settings for controlling weed populations. It is particularly effective in:

- Corn Fields: Used to manage broadleaf weeds that compete with corn for nutrients and sunlight.

- Sorghum Cultivation: Helps maintain crop yield by suppressing weed growth.

The application rates typically range from 1 to 3 kg/ha depending on the specific crop and weed pressure.

Biological Research Applications

Antiviral Properties:

Recent studies have indicated that derivatives of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine may exhibit antiviral activity. For instance, research on trisubstituted triazines has shown that certain derivatives possess significant efficacy against viruses such as herpes simplex virus type 1 (HSV-1). The selectivity index (SI) for these compounds suggests potential as antiviral agents with lower cytotoxicity compared to traditional antiviral drugs .

Case Study:

A study evaluated several derivatives of triazines for their antiviral properties. One compound demonstrated an EC50 value of 1.87 µM against HSV-1 with an IC50 value of 479.8 µM, indicating a high selectivity index (IC50/EC50 = 256.6). This suggests that modifications of the triazine structure could lead to new antiviral therapies .

Synthesis and Chemical Properties

Synthesis Process:

The synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine under controlled conditions. This reaction occurs in an anhydrous environment at elevated temperatures to ensure high purity and yield .

Chemical Structure:

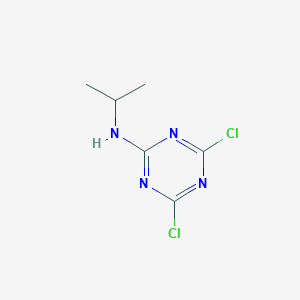

The linear formula for propazine is , and its molecular structure features a triazine ring with two chlorine atoms and an isopropylamino group attached at specific positions.

Environmental Considerations

While propazine is effective as a herbicide, its environmental impact has been a subject of scrutiny. Studies have shown that it can persist in soil and water systems, leading to potential contamination issues. Regulatory measures are in place to monitor its usage and minimize ecological risks associated with its application .

作用機序

Target of Action

albicans , suggesting that the compound may target bacterial and fungal cells.

Mode of Action

It’s known that triazine compounds can undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets by substituting its chlorine atoms with other groups, leading to changes in the target molecules.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Pharmacokinetics

The compound is soluble in chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran , which suggests that it might have good bioavailability.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be inferred that the compound might lead to the inhibition or death of microbial cells.

Action Environment

The compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.

生化学分析

Biochemical Properties

The role of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine in biochemical reactions is not well-documented in the literature. It is known that triazine compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the triazine compound and the biomolecules involved .

Cellular Effects

It is known that triazine compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazine compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that triazine compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that triazine compounds can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that triazine compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazine compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that triazine compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

準備方法

The synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine under alkaline conditions . The reaction proceeds as follows:

- Cyanuric chloride is dissolved in an organic solvent such as chloroform or dichloromethane.

- Isopropylamine is added to the solution, and the mixture is stirred at a controlled temperature.

- The reaction is allowed to proceed until completion, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

2,4-Dichloro-6-isopropylamino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2,4-Dichloro-6-isopropylamino-1,3,5-triazine can be compared with other similar compounds, such as:

Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

Simazine: Another herbicide with a similar structure but different functional groups.

Cyanuric Chloride: A precursor used in the synthesis of various triazine derivatives.

The uniqueness of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other triazine compounds .

生物活性

2,4-Dichloro-6-isopropylamino-1,3,5-triazine (commonly referred to as isopropylamine triazine) is a chemical compound with significant biological activity, particularly in the context of its antimicrobial and potential antiviral properties. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies.

Chemical Overview

- Molecular Formula : C6H8Cl2N4

- Molecular Weight : 207.06 g/mol

- CAS Number : 3703-10-4

2,4-Dichloro-6-isopropylamino-1,3,5-triazine is characterized by its triazine ring structure, which is known for its reactivity and ability to interact with various biological molecules.

Target Interactions

The compound exhibits potential interactions with various biological targets:

- Antimicrobial Activity : Similar triazine compounds have shown efficacy against a range of microorganisms, including bacteria and fungi. Specifically, it has been suggested that this compound may target Candida albicans , a common fungal pathogen.

- Enzyme Interactions : Triazines can undergo nucleophilic substitution reactions that may inhibit or activate specific enzymes involved in metabolic pathways. The exact enzymes targeted by 2,4-Dichloro-6-isopropylamino-1,3,5-triazine remain to be fully elucidated .

Biochemical Pathways

The compound's biological activity is likely mediated through several biochemical pathways:

- Cell Signaling : Triazines can influence cell signaling pathways that regulate gene expression and cellular metabolism. This effect can lead to alterations in cellular functions and responses to external stimuli.

- Gene Expression Modulation : There is evidence suggesting that triazine compounds can modulate gene expression patterns, although specific genes affected by 2,4-Dichloro-6-isopropylamino-1,3,5-triazine have not been definitively identified.

Pharmacokinetics

The pharmacokinetic profile of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine indicates:

Antiviral Potential

Recent studies have explored the antiviral properties of triazine derivatives. For instance:

- Synthesis and Evaluation : A study on newly designed triazine derivatives indicated that certain compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1). The structure–activity relationships highlighted the importance of specific substitutions on the triazine ring for enhancing antiviral efficacy .

- Selectivity Index : Some derivatives showed high selectivity indices (IC50/EC50 ratios), indicating a favorable therapeutic window. This suggests that modifications to the triazine structure could yield compounds with improved antiviral properties .

Toxicological Considerations

Research into the toxicological effects of triazines has revealed potential health risks associated with exposure:

- Endocrine Disruption : Triazines have been implicated in endocrine disruption mechanisms that can affect reproductive health and development .

- Cancer Risk Studies : Epidemiological studies have shown associations between triazine exposure and increased risks of certain cancers. However, these findings are often confounded by multiple factors including exposure levels and duration .

Summary Table of Biological Activities

特性

IUPAC Name |

4,6-dichloro-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N4/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAPQMINSZDTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190533 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3703-10-4 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC344238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。